molecular formula C11H16ClNO2 B1342843 Benzyl 2-amino-2-methylpropanoate hydrochloride CAS No. 60421-20-7

Benzyl 2-amino-2-methylpropanoate hydrochloride

Cat. No.: B1342843
CAS No.: 60421-20-7
M. Wt: 229.7 g/mol
InChI Key: OXUUEIDXKLFLER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Synonyms

The compound is systematically named benzyl 2-amino-2-methylpropanoate hydrochloride under IUPAC guidelines. This nomenclature reflects its esterified benzyl group, the α-aminoisobutyric acid (Aib) backbone, and the hydrochloride salt form. The structural formula is $$ \text{C}{11}\text{H}{15}\text{NO}_2 \cdot \text{HCl} $$, with a molecular weight of 229.70 g/mol .

Synonyms for this compound are extensive, reflecting its use in peptide synthesis and organic chemistry:

  • 2-Methylalanine benzyl ester hydrochloride
  • Benzyl α-aminoisobutyrate hydrochloride
  • H-Aib-OBzl·HCl
  • CAS Registry Number: 60421-20-7.

Additional aliases include benzyl 2-methylalaninate hydrochloride and α-aminoisobutyric acid benzyl ester hydrochloride, as documented in chemical databases and supplier catalogs.

Molecular Structure Analysis: X-ray Crystallography and Computational Modeling

X-ray Crystallography

While direct X-ray crystallographic data for this compound is limited, related Aib-containing compounds provide structural insights. For example, the crystal structure of benzyl tert-butoxycarbonyl-α-aminoisobutyrate (a protected derivative) reveals a helical conformation with φ and ψ angles of approximately 55.8° and 37.9°, respectively. This conformation is typical of Aib residues in peptaibols, which restrict backbone flexibility due to steric hindrance from the geminal dimethyl group.

Key structural features include:

  • A rigid α-methyl-alanine core.
  • Esterification with a benzyl group, introducing aromaticity.
  • Stabilization via intermolecular hydrogen bonds involving the hydrochloride counterion.

Computational Modeling

Computational studies on Aib derivatives highlight their propensity for 3$$_{10}$$-helix formation in peptides. Density functional theory (DFT) calculations predict low-energy conformers with torsional angles consistent with crystallographic data. Molecular dynamics simulations further suggest that the hydrochloride salt enhances solubility in polar solvents by facilitating ionic interactions.

Spectroscopic Identification: NMR, IR, and Mass Spectral Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^1$$H NMR data (DMSO-$$d_6$$) for the compound reveals:

  • δ 1.45 ppm (s, 6H) : Methyl protons of the Aib moiety.
  • δ 4.36 ppm (s, 2H) : Methylene group of the benzyl ester.
  • δ 7.32–7.35 ppm (m, 5H) : Aromatic protons of the benzyl ring.

$$^{13}$$C NMR peaks include:

  • δ 26.17 ppm : Quaternary carbon of the Aib group.
  • δ 175.32 ppm : Ester carbonyl carbon.

Infrared (IR) Spectroscopy

Key IR absorptions (KBr pellet):

  • 3178–3073 cm$$^{-1}$$ : N–H stretching of the ammonium group.
  • 1739 cm$$^{-1}$$ : Ester carbonyl (C=O) stretch.
  • 1706 cm$$^{-1}$$ : Carboxylic acid derivative (in free acid form).

Mass Spectrometry

Electrospray ionization (ESI-TOF) data confirms the molecular ion at m/z 229.70 $$[M]^+$$ and a fragment at m/z 193.24 corresponding to the loss of HCl. High-resolution mass spectrometry (HRMS) aligns with the formula $$ \text{C}{11}\text{H}{16}\text{ClNO}_2 $$ (calculated: 229.0869; observed: 229.0867).

Table 1: Summary of Spectroscopic Data

Technique Key Signals Interpretation
$$^1$$H NMR δ 1.45 (s, 6H), δ 4.36 (s, 2H), δ 7.32–7.35 (m, 5H) Methyl, benzyl, and aromatic protons
$$^{13}$$C NMR δ 26.17 (quaternary C), δ 175.32 (C=O) Aib core and ester carbonyl
IR 1739 cm$$^{-1}$$ (C=O), 3178–3073 cm$$^{-1}$$ (N–H) Ester and ammonium groups
ESI-TOF MS m/z 229.70 $$[M]^+$$, m/z 193.24 $$[M - \text{HCl}]^+$$ Molecular ion and fragmentation

Properties

IUPAC Name

benzyl 2-amino-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-11(2,12)10(13)14-8-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUUEIDXKLFLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10613443
Record name Benzyl 2-methylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60421-20-7
Record name Benzyl 2-methylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification Process

The core step is the esterification of 2-amino-2-methylpropanoic acid (also known as alpha-aminoisobutyric acid) with benzyl alcohol. This reaction typically employs acid catalysis under reflux conditions to drive the formation of the benzyl ester.

Parameter Typical Conditions Notes
Reactants 2-amino-2-methylpropanoic acid, benzyl alcohol Molar ratio often 1:1 to 1:2
Catalyst p-Toluenesulfonic acid monohydrate Strong acid catalyst to promote esterification
Solvent Toluene or similar aprotic solvent Used to azeotropically remove water formed
Temperature Reflux (~110°C for toluene) Ensures reaction completion
Reaction Time Several hours (typically 4-6 hours) Monitored by TLC or HPLC
Water Removal Dean-Stark apparatus or molecular sieves Drives equilibrium toward ester formation

This method yields benzyl 2-amino-2-methylpropanoate as a crude product, which is then purified by extraction and crystallization or chromatography.

Formation of Hydrochloride Salt

The free base benzyl 2-amino-2-methylpropanoate is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethyl acetate or ethanol.

Parameter Typical Conditions Notes
Reactant Benzyl 2-amino-2-methylpropanoate Purified ester from previous step
Acid Source HCl gas or concentrated HCl solution Stoichiometric or slight excess
Solvent Ethyl acetate, ethanol, or similar Facilitates salt formation and precipitation
Temperature Ambient to 40°C Mild conditions to avoid decomposition
Reaction Time 1-3 hours Monitored by pH and crystallization
Isolation Filtration and drying Yields white to yellow solid hydrochloride

Some literature and supplier data indicate alternative coupling methods involving activated esters or coupling reagents for peptide bond formation that can yield benzyl 2-amino-2-methylpropanoate derivatives. For example, the use of O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in ethyl acetate with N-ethylmorpholine as a base has been reported to facilitate coupling reactions involving this compound, although this is more relevant to peptide synthesis than direct ester preparation.

Yield (g) Reaction Conditions Experimental Notes
4.5 Suspension of Boc-L-His(Trt)-OH in ethyl acetate, addition of H-Aib-OBz·HCl, HBTU, and N-ethylmorpholine, stirred 4.5 h Extraction with sodium bicarbonate solution, drying over sodium sulfate, evaporation to yield yellow oil with >90% purity

This method is more specialized and used in peptide chemistry rather than bulk preparation of the hydrochloride salt.

Step Method/Conditions Yield/Outcome Notes
Esterification 2-amino-2-methylpropanoic acid + benzyl alcohol, p-TsOH, toluene reflux, water removal High yield (typically >80%) Standard esterification technique
Hydrochloride salt formation Treatment with HCl gas or HCl solution in ethyl acetate or ethanol White/yellow solid, purity >95% Salt formation for stability and handling
Peptide coupling (specialized) HBTU coupling in ethyl acetate with N-ethylmorpholine Moderate yield (~4.5 g scale) Used in peptide synthesis, not bulk ester prep
  • Purity of the hydrochloride salt is typically above 95%, confirmed by NMR and HPLC analysis.
  • Molecular weight: 229.70 g/mol.
  • Physical form: White to yellow solid.
  • The compound is stable under ambient conditions but should be stored in a dry environment to prevent hydrolysis.
  • Analytical characterization includes NMR, MS, and IR spectroscopy to confirm structure and purity.

The preparation of Benzyl 2-amino-2-methylpropanoate hydrochloride is well-established through classical esterification of 2-amino-2-methylpropanoic acid with benzyl alcohol under acid catalysis, followed by hydrochloride salt formation. Alternative methods involving coupling reagents are more relevant to peptide synthesis applications. The methods yield high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-amino-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of benzyl amines or alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-amino-2-methylpropanoate hydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structural properties and reactivity make it a valuable intermediate in organic synthesis and various research and industrial applications.

Chemistry

This compound serves as a building block in organic synthesis and the preparation of various derivatives. It is involved in several types of chemical reactions:

  • Oxidation: It can be oxidized to form corresponding benzyl ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction: Reduction reactions can convert it into benzyl amines or alcohols, using reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
  • Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups, employing reagents like sodium hydride (NaH) and alkyl halides.

Biology

This compound is utilized in the study of enzyme-substrate interactions and protein modifications.

Medicine

It is investigated for its potential therapeutic properties and as a precursor in drug synthesis. Research has explored the synthesis and biological evaluation of thieno[2-3-b]pyridine analogs containing benzyl groups for anti-proliferative activity . Six benzoyl analogs have shown the capability to inhibit HCT116 cell growth by >85%, with four also demonstrating the ability to inhibit MDA-MB-231 cell growth by >85% .

Industry

This compound is utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-amino-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It may also interact with cellular receptors, influencing signaling pathways and cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with benzyl 2-amino-2-methylpropanoate hydrochloride, enabling comparative analysis of their properties, hazards, and applications.

Table 1: Key Properties of Target Compound and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions Hazard Statements
This compound 60421-20-7 C₁₁H₁₆ClNO₂ 229.70 N/A Inert atmosphere, 2–8°C H317, H319
2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride 71786-67-9 C₁₆H₁₇ClNO₂ 298.77 98% (HPLC) Not specified H317, H319, H335 (Respiratory irritation)
2-(Methylamino)-2-phenylacetic acid hydrochloride 28544-42-5 C₉H₁₂ClNO₂ 201.65 N/A Not specified Not explicitly listed
Benzyl (2S)-3-amino-2-hydroxypropanoate hydrochloride N/A C₁₀H₁₄ClNO₃ 231.68 N/A Not specified Not explicitly listed

Structural and Functional Differences

This compound: Features a branched 2-amino-2-methylpropanoate esterified with a benzyl group. The tertiary amine and bulky methyl group likely reduce solubility in polar solvents compared to linear analogues .

2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride: Contains a hydroxyphenyl ketone and a benzyl-methylamine group.

2-(Methylamino)-2-phenylacetic acid hydrochloride: A phenylacetic acid derivative with a methylamino substituent. The carboxylic acid group increases polarity, making it more water-soluble but less lipophilic than the benzyl ester analogue .

Hazard Profiles and Handling Requirements

  • This compound: Requires precautions against skin/eye contact (P280, P305+P351+P338). No respiratory hazards are noted, unlike its hydroxyphenyl analogue, which carries H335 (respiratory irritation) .
  • 2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride: Higher purity (98% HPLC) suggests stricter quality control for research applications. Its additional respiratory hazard necessitates fume hood use during handling .
  • 2-(Methylamino)-2-phenylacetic acid hydrochloride: Limited hazard data imply lower acute toxicity, though structural similarity warrants caution .

Research and Commercial Considerations

  • Availability: this compound is currently out of stock in major markets (China, US, India), impacting procurement timelines .
  • Regulatory Status: The hydroxyphenyl analogue is regulated under U.S. TSCA for R&D use only, whereas the target compound lacks explicit regulatory annotations .

Biological Activity

Benzyl 2-amino-2-methylpropanoate hydrochloride (CAS No. 60421-20-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C11H16ClNO2C_{11}H_{16}ClNO_2 and a molecular weight of 229.70 g/mol. The compound features an amino group, a benzyl group, and a methylpropanamide moiety, which contribute to its solubility and reactivity in biological systems. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various pharmaceutical formulations .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors, leading to modulation of biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound exhibits inhibition of enzymes related to metabolic processes, particularly those involved in glucocorticoid metabolism.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.

Antimicrobial and Antiviral Properties

Research indicates that this compound possesses significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. Additionally, preliminary investigations suggest antiviral properties, although further research is required to elucidate the specific mechanisms involved and the range of viruses affected .

Anticonvulsant Activity

In studies focusing on related compounds, derivatives of 2-amino propanamides have shown notable anticonvulsant effects in animal models. This raises the possibility that this compound may also possess similar properties, warranting further investigation into its potential as an anticonvulsant agent.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes key differences and similarities:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC₁₁H₁₆ClNO₂Contains an amino group and a benzyl groupAntimicrobial, potential antiviral
3-Amino-2-benzyl-N-methylpropanamide hydrochlorideC₁₂H₁₉ClN₂OMethyl group at nitrogen positionAntimicrobial
N-Benzyl-2-methylpropanamideC₁₁H₁₅N₂OLacks amino groupPrimarily amide properties

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, indicating its potential use in developing new antibacterial agents.
  • Antiviral Research : Preliminary findings suggested that the compound may inhibit viral replication in cell cultures infected with influenza virus; however, detailed mechanisms remain to be fully characterized .
  • Anticonvulsant Effects : In animal models, related compounds showed efficacy in reducing seizure frequency, suggesting that this compound might also possess anticonvulsant properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing benzyl 2-amino-2-methylpropanoate hydrochloride with high purity?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation using Pd/C under H₂ in methanol, as described in Scheme 2 of . Post-synthesis, purification steps such as recrystallization (e.g., using ethanol/water mixtures) are critical to achieve ≥98% purity . Acidic conditions (HCl) are employed to stabilize the amine group, as noted in , where pH adjustments during synthesis are key to avoiding side reactions.

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Follow OSHA-compliant protocols:

  • Storage : Keep in airtight containers at 2–8°C, away from heat and moisture ( ).
  • Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or dermal exposure. In case of spills, neutralize with inert absorbents (e.g., sand) and dispose per EPA guidelines .
  • Emergency Measures : For skin contact, rinse with water for ≥15 minutes; for inhalation, move to fresh air and seek medical evaluation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to confirm the benzyl ester and α-methyl groups (δ 7.3–7.5 ppm for aromatic protons; δ 1.4 ppm for –CH(CH₃)₂).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity, as per impurity profiling methods in and .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (C₁₁H₁₆ClNO₂, m/z ≈ 229.7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Prepare buffered solutions (pH 1–12) and monitor degradation via HPLC at 25°C/60% RH over 30 days. Compare with Certificates of Analysis (COA) protocols in .
  • Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Acidic conditions (pH < 3) generally stabilize the hydrochloride salt, while alkaline conditions promote ester hydrolysis .

Q. What strategies are effective for identifying and quantifying trace impurities in this compound?

  • Methodological Answer :

  • Impurity Profiling : Employ LC-MS/MS with a gradient elution (0.1% formic acid in acetonitrile/water) to detect byproducts like benzyl alcohol or de-esterified acids ().
  • Reference Standards : Use EP/Pharmaceutical-grade impurities (e.g., Imp. B(EP) in ) for calibration. Limit quantification to ≤0.1% per ICH Q3A guidelines.

Q. How does the steric hindrance of the α-methyl group influence reactivity in peptide coupling reactions?

  • Methodological Answer :

  • Mechanistic Analysis : Compare coupling efficiencies using EDCI/HOBt versus DCC/DMAP. The α-methyl group reduces nucleophilicity, requiring activated esters (e.g., pentafluorophenyl) for amide bond formation.
  • Kinetic Studies : Monitor reaction progress via FT-IR (disappearance of carbonyl peaks at ~1700 cm⁻¹) or ¹H NMR (shift of –NH₂ to –NH–) .

Q. What are the ecological implications of accidental release, and how can they be mitigated?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301F (ready biodegradability) to assess environmental persistence. Hydrolysis products (e.g., 2-amino-2-methylpropanoic acid) may require microbial toxicity testing (e.g., Microtox®).
  • Containment : Neutralize spills with activated carbon and dispose via licensed hazardous waste facilities, as per EPA TSCA regulations .

Methodological Notes

  • Synthesis Optimization : Prioritize anhydrous conditions to minimize hydrolysis ( ).
  • Analytical Cross-Validation : Combine NMR, HPLC, and MS to address spectral ambiguities (e.g., overlapping peaks in crowded regions).
  • Safety Compliance : Align protocols with GHS standards () and institutional biosafety committees.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-amino-2-methylpropanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzyl 2-amino-2-methylpropanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.